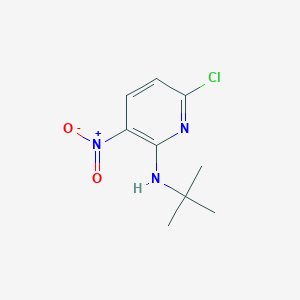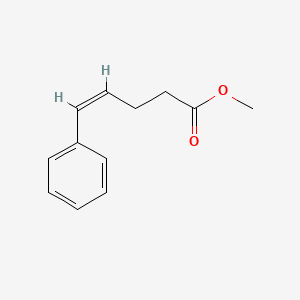![molecular formula C13H15N3S4 B13902223 [(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is a complex organic compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate typically involves the reaction of n-ethyl-n-phenyldithiocarbamate with methylcyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which have their own unique applications in various fields .
Applications De Recherche Scientifique
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Mécanisme D'action
The mechanism of action of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc N-Ethyl-N-phenyldithiocarbamate: Similar in structure but contains a zinc ion instead of the cyanocarbonimidodithionate group.
Bis(N-ethyl-N-phenyldithiocarbamato) Ni(II): Contains nickel and is used in similar applications.
Uniqueness
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is unique due to its cyanocarbonimidodithionate group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H15N3S4 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C13H15N3S4/c1-3-16(11-7-5-4-6-8-11)13(17)20-10-19-12(18-2)15-9-14/h4-8H,3,10H2,1-2H3 |
Clé InChI |
GVKPHZNOEUVQRZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=S)SCSC(=NC#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


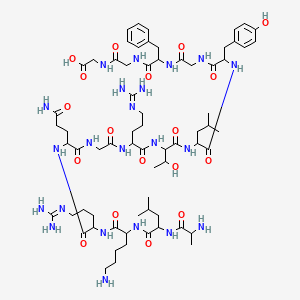
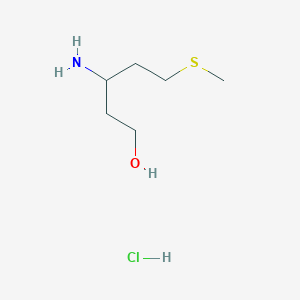
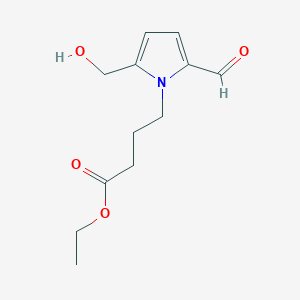
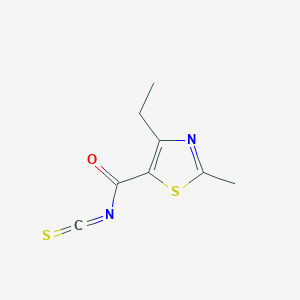
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
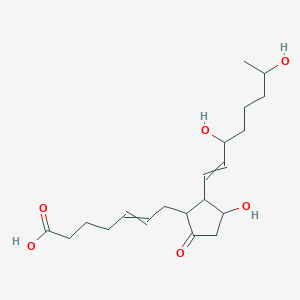
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
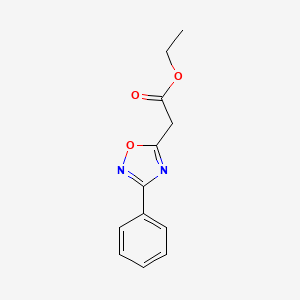
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
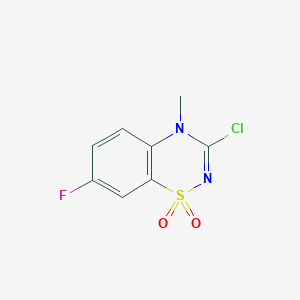
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
